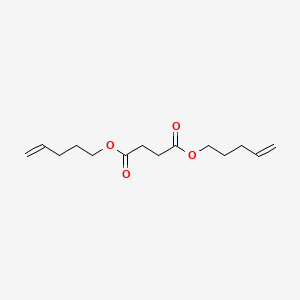
Bis(pent-4-enyl) butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(pent-4-enyl) butanedioate is an organic compound with the molecular formula C14H22O4 It is an ester derived from butanedioic acid and pent-4-en-1-ol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(pent-4-enyl) butanedioate typically involves the esterification of butanedioic acid with pent-4-en-1-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can provide a more sustainable and scalable approach to the synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(pent-4-enyl) butanedioate can undergo various chemical reactions, including:
Oxidation: The double bonds in the pent-4-enyl groups can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Bis(pent-4-enyl) butanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives may be explored for potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of bis(pent-4-enyl) butanedioate depends on the specific reactions it undergoes. For example, in oxidation reactions, the double bonds in the pent-4-enyl groups are targeted by oxidizing agents, leading to the formation of epoxides or diols. In reduction reactions, the ester groups are reduced to alcohols by the transfer of hydride ions from reducing agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl butanedioate: An ester of butanedioic acid with methanol.
Diethyl butanedioate: An ester of butanedioic acid with ethanol.
Bis(pent-4-enyl) succinate: Similar structure but with succinic acid as the core.
Uniqueness
Bis(pent-4-enyl) butanedioate is unique due to the presence of pent-4-enyl groups, which provide additional reactivity through the double bonds. This allows for a wider range of chemical transformations compared to simpler esters like dimethyl or diethyl butanedioate.
Propriétés
Numéro CAS |
6624-62-0 |
|---|---|
Formule moléculaire |
C14H22O4 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
bis(pent-4-enyl) butanedioate |
InChI |
InChI=1S/C14H22O4/c1-3-5-7-11-17-13(15)9-10-14(16)18-12-8-6-4-2/h3-4H,1-2,5-12H2 |
Clé InChI |
LYTLDAKHQAIDJL-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCOC(=O)CCC(=O)OCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


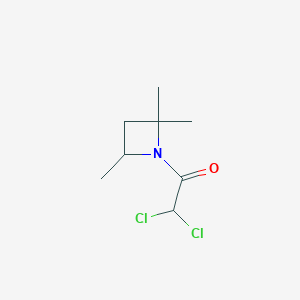
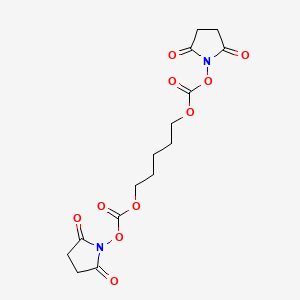

![(1S,4S)-7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl thiocyanate](/img/structure/B13797136.png)
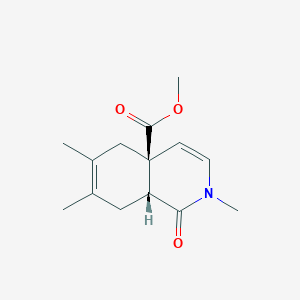
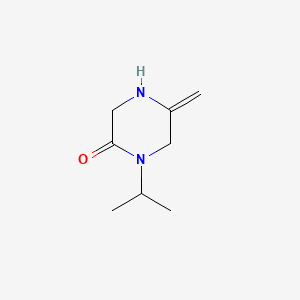
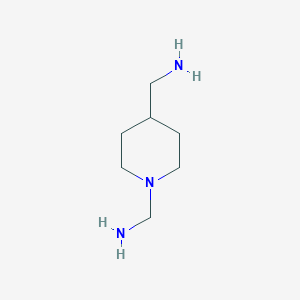
![tert-Butyl 6-chloro-7-methyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B13797167.png)
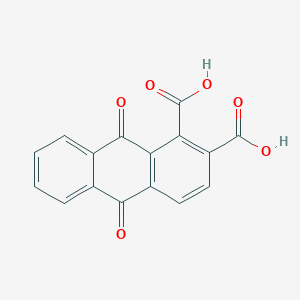

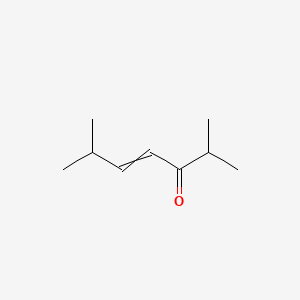
![3-[(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino]propyltrimethylammonium methyl sulphate](/img/structure/B13797187.png)
![5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13797191.png)

